molecular formula C22H44O2 B1606223 Decyl laurate CAS No. 36528-28-6

Decyl laurate

Cat. No. B1606223
CAS RN: 36528-28-6
M. Wt: 340.6 g/mol
InChI Key: RAPXDXJBAYUBHI-UHFFFAOYSA-N
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Description

Decyl Laurate is a chemical compound with the molecular formula C22H44O2 . It is also known by other names such as decyl dodecanoate . It is used in various applications, including as a skin conditioning agent and emollient in cosmetic products .


Synthesis Analysis

Decyl Laurate can be synthesized through the transesterification of vinyl laurate with 1-butanol, catalyzed by the lipase enzyme Candida antarctica B . Another method involves the reaction of lauric acid with vinyl acetate in the presence of mercuric acetate and sulfuric acid .


Molecular Structure Analysis

The molecular structure of Decyl Laurate consists of 22 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a long hydrocarbon chain, making it a non-polar molecule.


Chemical Reactions Analysis

Decyl Laurate can undergo transesterification reactions, as demonstrated in a study where it was reacted with 1-butanol in the presence of a lipase enzyme . It can also participate in reactions involving the formation of alkyl glucosides .


Physical And Chemical Properties Analysis

Decyl Laurate is a non-ionic surfactant with a molecular weight of 340.58 . It has a boiling point of 779.05 K and a critical temperature of 955.69 K . It is insoluble in water but soluble in alcohol .

Scientific Research Applications

Genetic Engineering in Plant Oils

  • Application : Decyl laurate has been studied in the context of genetic engineering, specifically in the accumulation of laurate in plant oils. In rapeseed (Brassica napus), laurate accumulation has been enhanced through the expression of a lauroyl acyl-carrier protein thioesterase, which led to significant changes in the oil's triglyceride composition (Voelker et al., 1996).

Synthesis of Food, Medicine, and Cosmetic Emulsifiers

  • Application : Decyl laurate is used as an emulsifier in the food, medicine, and cosmetic industries. A green synthesis process involving lipase-catalyzed transesterification of methyl laurate with decaglycerol has been developed for producing decaglycerol laurates, highlighting an environmentally friendly approach to synthesizing these compounds (Wang et al., 2019).

Enzymatic Synthesis of Flavor Esters

  • Application : The enzymatic synthesis of various flavor esters, including decyl laurate, has been researched using recombinant lipases. This approach is valuable for food industries, especially in dairy product flavoring (Chang et al., 2001).

Lyotropic Liquid Crystals Research

  • Application : Decyl laurate has been examined in the study of lyotropic liquid crystals. These studies have focused on the behavior of molecules like sodium decyl sulfate and potassium laurate in different phases, contributing to our understanding of liquid crystal technology (Pinto & Amaral, 1990).

Antioxidant Activity in Food Additives

  • Application : The compound erythorbyl laurate, which includes a lauric acid component, has been investigated for its potential as a multi-functional food additive. This research has shown its usefulness in stabilizing foams and retarding oxidation in emulsion systems (Park et al., 2017).

Study of Solid-Liquid Equilibria in Biodiesel

  • Application : Decyl laurate has been included in studies of solid-liquid equilibrium in mixtures involving biodiesel components like ethyl laurate. This research provides insights into the behavior of these mixtures, which is critical for biodiesel development and usage (Robustillo et al., 2021).

Future Directions

Decyl Laurate is being explored for its potential in enhancing thickening in all types of surfactant systems. It is designed to work effectively with modern surfactants like glutamate and isethionate . Its use in personal cleansing formulations is being investigated, with a focus on its ability to maintain viscosity in high fragrance systems .

properties

IUPAC Name

decyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXDXJBAYUBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067985
Record name Dodecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Decyl laurate

CAS RN

36528-28-6
Record name Dodecanoic acid, decyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36528-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036528286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl laurate
Source European Chemicals Agency (ECHA)
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Record name DECYL LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Decyl laurate/36528-28-6 The organic compound that conforms to the formula. The ester obtained from the reaction of decyl alcohol with lauric acid. Skin-cond agent—emol …
Number of citations: 27 journals.sagepub.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… tallowate Chimyl isostearate Chimyl stearate Сосо-саргуіасе Coco-caprylate/caprate Coco-rapeseedate Decyl castorate Decyl cocoate" Decyl isostearate Decyl jojobate Decyl laurate …
Number of citations: 2 brahston.com
Chang, SJ Chou, JF Shaw - Journal of agricultural and food …, 2001 - ACS Publications
… In contrast, the yield of decyl laurate was better by wild-type and mutant enzyme V6491, but mutant enzyme M419A only favored the synthesis of decyl myristate. The esterification of …
Number of citations: 41 pubs.acs.org
M Ali, S Sultana, SR Mir - researchgate.net
… Phytochemical investigation of the methanolic extract led to isolate two known fatty acid esters identified as n-decanyl dodecanoate (decyl laurate, 1), and n-tetradecyl dodecanoate (…
Number of citations: 0 www.researchgate.net
H Horchani, I Aissa, S Ouertani, Z Zarai… - Journal of Molecular …, 2012 - Elsevier
… Decyl esters Flavoring SEL (decyl laurate) 59.5 – The SEL was the first microbial lipase … conversion yield of decyl laurate synthesis in solvent-free system was obtained with SEL [76] …
Number of citations: 90 www.sciencedirect.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
A Serdari, E Lois, S Stournas - Industrial & engineering chemistry …, 1999 - ACS Publications
The objective of this work was to assess how esters of mono- and dicarboxylic acids of different structure affect diesel fuel quality, by measuring cetane numbers and cold flow properties …
Number of citations: 77 pubs.acs.org
HW Fox, EF Hare, WA Zisman - The Journal of Physical Chemistry, 1955 - ACS Publications
An investigation has been made of the relation between the constitution of organic liquids and theirability to wet and spread on solids of highmelting point (high freesurface energy). …
Number of citations: 219 pubs.acs.org
G Cohen, CM Murphy, JG O'rear… - Industrial & …, 1953 - ACS Publications
IN 1942 this laboratory undertook a basic investigation of the problems involved in low temperature instrument lubrication. The results obtained using aliphatic diesters as lubricants …
Number of citations: 44 pubs.acs.org
M Chellappandian, S Senthil-Nathan… - … science and pollution …, 2019 - Springer
The effects of crude ethanol derived leaf extract Trichodesma indicum (Linn) (Ex-Ti) and their chief derivatives were accessed on the survival and development of the dengue mosquito …
Number of citations: 19 link.springer.com

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